molecular formula C13H19Cl2N3 B1419351 4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride CAS No. 1158346-88-3

4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride

Cat. No.: B1419351
CAS No.: 1158346-88-3
M. Wt: 288.21 g/mol
InChI Key: JRZBHGOKOQGJHW-UHFFFAOYSA-N
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Description

4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of nitro groups to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenation, alkylation, or acylation reactions using appropriate halogenating agents, alkyl halides, or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, which can further be utilized in medicinal chemistry for drug development.

Scientific Research Applications

4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1-piperidinyl)-5-pyrimidinol hydrochloride
  • 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride

Uniqueness

4-Methyl-2-(3-piperidinyl)-1h-benzimidazole dihydrochloride stands out due to its unique structural features and the specific biological activities it exhibits. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and safety profile, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-methyl-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.2ClH/c1-9-4-2-6-11-12(9)16-13(15-11)10-5-3-7-14-8-10;;/h2,4,6,10,14H,3,5,7-8H2,1H3,(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZBHGOKOQGJHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C3CCCNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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